
1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H13FN2O and a molecular weight of 184.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-fluoro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Fluoro-5-methoxyphenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
- 1-(2-Fluoro-4-methoxyphenyl)ethane-1,2-diamine
- 1-(2-Fluoro-3-methoxyphenyl)ethane-1,2-diamine
- 1-(2-Fluoro-5-ethoxyphenyl)ethane-1,2-diamine
These compounds share structural similarities but differ in the position or nature of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
OUSIBFCFKKLHCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


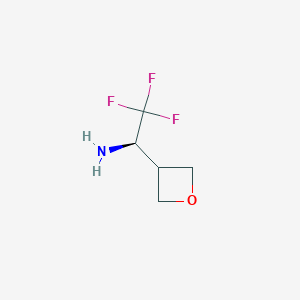
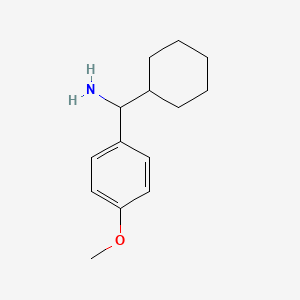
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
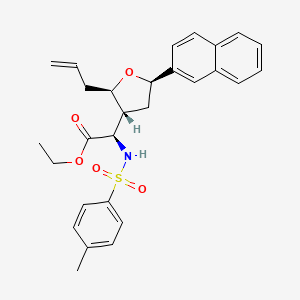
![2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)
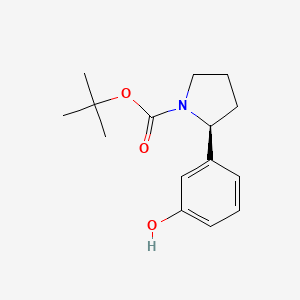
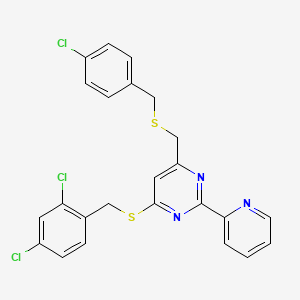
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)
![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
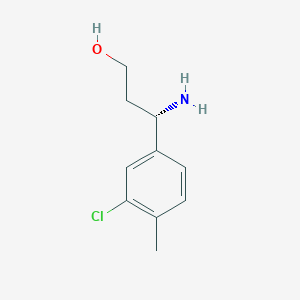

![3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-(trifluoromethyl)benzoate](/img/structure/B13057318.png)
